

# An In-depth Technical Guide to 2,2-Difluoroethyl Acetate

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## Compound of Interest

Compound Name: 2,2-Difluoroethyl acetate

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## Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of **2,2-Difluoroethyl acetate** (CAS No. 1550-44-3). This fluorinated ester is a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. This document consolidates key data, presents detailed experimental protocols, and offers a visual representation of its molecular architecture to support research and development activities.

## Molecular Structure and Properties

**2,2-Difluoroethyl acetate** is a colorless liquid with the molecular formula  $C_4H_6F_2O_2$ . Its structure features an acetate group linked to a difluoroethyl moiety. The presence of the two fluorine atoms on the ethyl group significantly influences the compound's chemical and physical properties.

## Molecular Structure

Caption: Molecular Structure of **2,2-Difluoroethyl Acetate**.

## Physicochemical Properties

A summary of the key physicochemical properties of **2,2-Difluoroethyl acetate** is presented in the table below.

Property	Value	Reference
Molecular Formula	C4H6F2O2	
Molecular Weight	124.09 g/mol	
CAS Number	1550-44-3	
Appearance	Colorless liquid	
Boiling Point	106-107 °C	
Melting Point	-26 °C	
Density	1.21 g/cm <sup>3</sup> at 25 °C	
Refractive Index (nD20)	1.354	

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2,2-Difluoroethyl acetate**. Below is a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment	Reference
$^1\text{H}$ NMR	5.94	tt	JHF = 55.1 Hz, JHH = 3.9 Hz	-CHF2	[1]
4.27	dt	JHH = 13.7 Hz, JHF = 4.0 Hz	-OCH2-	[1]	
2.14	s	-	-C(O)CH3	[1]	
$^{19}\text{F}$ NMR	-126.24	td	JHF = 55.1 Hz, JHF = 13.7 Hz	-CHF2	[1]
$^{13}\text{C}$ NMR (Predicted)	~170	s	-	C=O	
~113	t	JCF $\approx$ 240 Hz	CHF2		
~63	t	JCF $\approx$ 25 Hz	OCH2		
~20	s	-	CH3		

## Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of **2,2-Difluoroethyl acetate** is expected to show characteristic absorption bands for its functional groups.

Wavenumber ( $\text{cm}^{-1}$ )	Vibrational Mode
~2950-3000	C-H stretch (alkane)
~1745	C=O stretch (ester)
~1240	C-O stretch (ester)
~1050-1150	C-F stretch

## Mass Spectrometry (MS) (Predicted)

The electron ionization mass spectrum of **2,2-Difluoroethyl acetate** is expected to exhibit a molecular ion peak and several characteristic fragment ions.

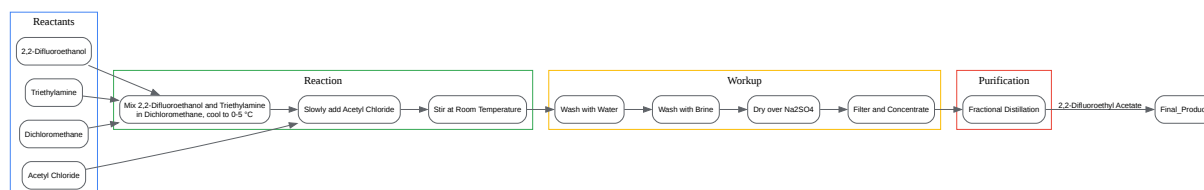
m/z	Proposed Fragment
124	$[M]^+$
81	$[M - OCH_3]^+$
65	$[CHF_2CH_2O]^+$
51	$[CHF_2]^+$
43	$[CH_3CO]^+$ (base peak)

## Experimental Protocols

### Synthesis of 2,2-Difluoroethyl Acetate

Method 1: From 2,2-Difluoroethanol and Acetyl Chloride

This protocol describes the synthesis of **2,2-Difluoroethyl acetate** via the esterification of 2,2-difluoroethanol with acetyl chloride.



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Caption: Synthesis workflow for **2,2-Difluoroethyl Acetate**.

Procedure:

- To a solution of 2,2-difluoroethanol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane, cooled in an ice bath, add acetyl chloride (1.1 eq) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Quench the reaction with water and separate the organic layer.
- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by fractional distillation to afford **2,2-difluoroethyl acetate**.

Method 2: From Potassium Acetate and 2,2-Difluoro-1-chloroethane

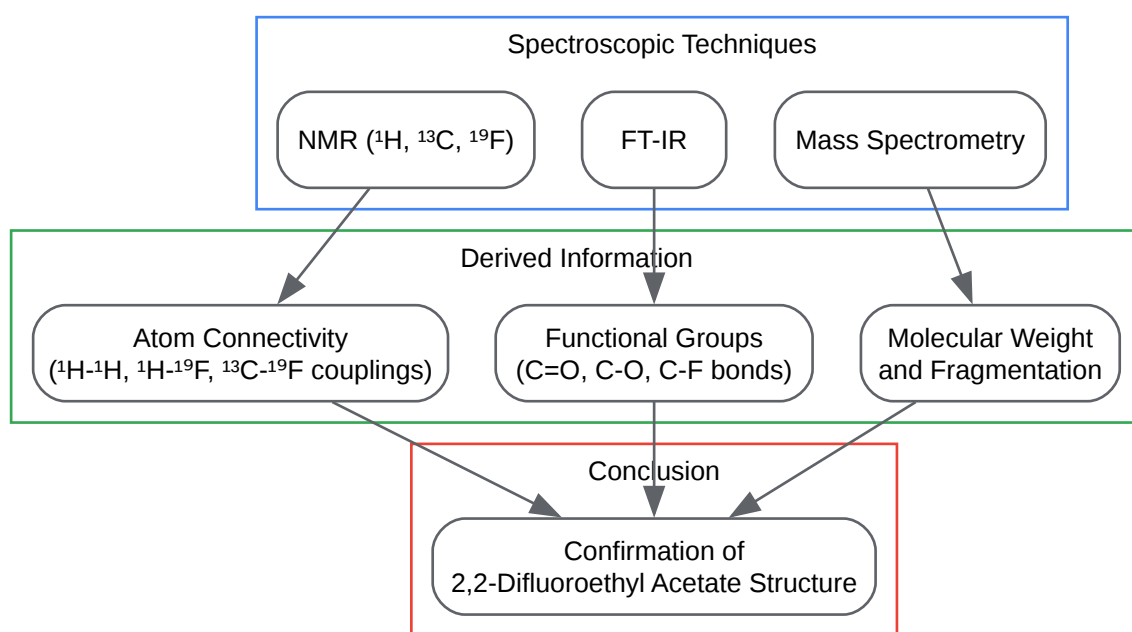
This method involves the nucleophilic substitution of chloride by acetate.[1]

Procedure:

- A mixture of potassium acetate (1.5 eq) in dimethyl sulfoxide (DMSO) is heated to 120 °C.[1]
- A solution of 2,2-difluoro-1-chloroethane (1.0 eq) in DMSO is added dropwise to the heated mixture.[1]
- The reaction mixture is stirred at 120 °C for 1.5 hours.[1]
- After cooling to room temperature, the product is isolated by distillation.[1]

## Logical Relationships in Characterization

The structural elucidation of **2,2-Difluoroethyl acetate** relies on the combined interpretation of various spectroscopic techniques.



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Caption: Logical flow for structural characterization.

## Safety Information

**2,2-Difluoroethyl acetate** is a flammable liquid and vapor. It may cause skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

## Conclusion

This technical guide provides essential information on **2,2-Difluoroethyl acetate** for professionals in research and drug development. The compiled data on its properties, along with detailed experimental protocols and spectroscopic information, serves as a valuable resource for the synthesis, characterization, and application of this important fluorinated building block.

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## References

- 1. US8975448B2 - Process for preparing 2,2-difluoroethanol - Google Patents [patents.google.com]
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